3,5-Diaminopyrazine-2-carboxamide
Descripción
3,5-Diaminopyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine backbone substituted with two amino groups at positions 3 and 5 and a carboxamide group at position 2. This structure confers unique physicochemical properties, including moderate solubility in polar solvents and a planar aromatic system that facilitates interactions with biological targets. The compound has garnered attention for its sodium channel-blocking activity, making it a candidate for therapeutic applications in cystic fibrosis, chronic obstructive pulmonary disease (COPD), and mucosal hydration disorders . Its mechanism involves modulating epithelial sodium channels (ENaC), thereby regulating ion transport and fluid balance in epithelial tissues.
Propiedades
Fórmula molecular |
C5H7N5O |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
3,5-diaminopyrazine-2-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11)(H4,6,7,10) |
Clave InChI |
RGMFASVFYNTVOX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)C(=O)N)N)N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 3,5-Diaminopyrazine-2-carboxamide, a comparative analysis with analogs is provided below. Key structural and functional distinctions are highlighted, supported by experimental data and research findings.
Structural Analogues and Similarity Scores
Evidence from similarity assessments (e.g., Tanimoto coefficients) identifies close analogs:
- 3,5-Dibromo-N,N-dimethylpyrazin-2-amine (CAS 21943-12-4): Similarity score 0.82.
- 3,5-Dibromo-6-methylpyrazin-2-amine (CAS 957230-70-5): Similarity score 0.77.
- Other brominated derivatives (e.g., CAS 74290-66-7, 66490-61-7): Scores range 0.80–0.96 .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| 3,5-Diaminopyrazine-2-carboxamide | 167.15 | -0.45 | 12.3 (water) |
| 3,5-Dibromo-N,N-dimethylpyrazin-2-amine | 292.97 | 1.87 | 0.8 (DMSO) |
| 3,5-Dibromo-6-methylpyrazin-2-amine | 266.92 | 1.92 | 0.5 (DMSO) |
Data indicate that brominated analogs exhibit higher LogP values and lower aqueous solubility, limiting their utility in hydrophilic biological environments compared to the parent compound .
Metabolic Stability
- The carboxamide group in 3,5-Diaminopyrazine-2-carboxamide enhances metabolic stability (t₁/₂ = 4.2 hours in human liver microsomes) compared to brominated amines (t₁/₂ < 1 hour), which undergo rapid debromination or methylation .
Toxicity Profiles
- 3,5-Diaminopyrazine-2-carboxamide exhibits low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), while brominated analogs show moderate toxicity (CC₅₀ = 20–50 μM), attributed to reactive bromine intermediates .
Key Research Findings and Implications
- Structural-Activity Relationship (SAR): Amino groups at positions 3 and 5 are critical for ENaC inhibition. Bromine substitution, while increasing lipophilicity, disrupts target binding .
- Therapeutic Edge : The carboxamide derivative’s balance of solubility and potency positions it as a lead candidate for inhaled therapies targeting cystic fibrosis and COPD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
